molecular formula C18H24ClNO B3086122 {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158499-08-1

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride

Cat. No.: B3086122
CAS No.: 1158499-08-1
M. Wt: 305.8 g/mol
InChI Key: HSJCUPNRLONPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride typically involves multiple steps. One common route starts with the benzyloxybenzaldehyde, which undergoes a reductive amination with butan-2-ylamine in the presence of a reducing agent like sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be exploited for designing molecules with specific biological activities.

Industry

In the material science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
  • {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine acetate
  • {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine sulfate

Uniqueness

The hydrochloride salt form of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations.

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCUPNRLONPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.